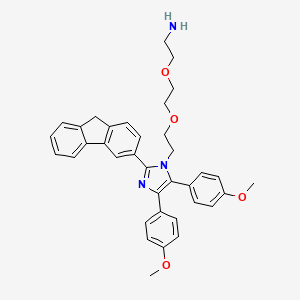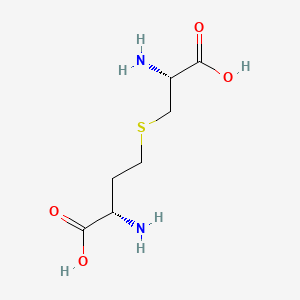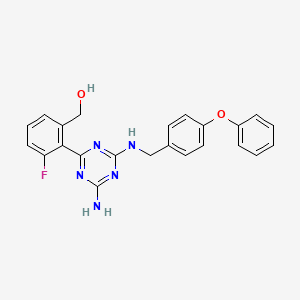
Neurodazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurodazole is a neurogenic inducer for converting pluripotent P19 cells into electrophysiologically active neurons.
Wissenschaftliche Forschungsanwendungen
Neurodazole's Role in Neuronal Differentiation
Neurodazole (Nzl) has been studied for its capacity to induce neuronal differentiation in neuroblastoma and fibroblast cells. This research demonstrates that cells treated with Neurodazole express neuron-specific markers, similar to those seen with known neurogenic factors like retinoic acid and trichostatin A. Additionally, Neurodazole's influence on neurogenesis in these cell types appears to be mediated through the activation of the Wnt and Shh signaling pathways. This finding suggests that Neurodazole could be a valuable tool in generating specific populations of neuronal cells from readily available and manageable cells (Halder, Kim, & Shin, 2015).
Neuroprotective Properties
Several studies have explored the neuroprotective properties of Riluzole, a drug closely related to Neurodazole. Riluzole has been found to exert neuroprotective effects by blocking glutamatergic neurotransmission, inhibiting the release of glutamic acid, and showing noncompetitive blockade of NMDA receptors. These actions contribute to its anticonvulsant and sedative properties. In various models, Riluzole has demonstrated the capability to protect neurons from different forms of damage, including anoxic damage and the toxic effects of glutamic-acid-uptake inhibitors (Doble, 1996).
Modulation of Glutamate Release
Riluzole's effects on modulating glutamate release have been noted in studies involving neonatal rat hypoglossal motoneurons. The drug inhibits persistent sodium and calcium currents and modulates glutamate release via presynaptic NMDA receptors. This suggests a potential mechanism by which Riluzole and possibly Neurodazole could exert neuroprotective effects (Lamanauskas & Nistri, 2008).
Activation of P Domain K(+) Channels
Riluzole, a neuroprotective agent, activates two key members of a family of mammalian background K(+) channels, TREK-1 and TRAAK. This activation is part of its neuroprotective mechanism, suggesting a similar potential pathway for Neurodazole (Duprat et al., 2000).
Eigenschaften
Produktname |
Neurodazole |
|---|---|
Molekularformel |
C36H37N3O4 |
Molekulargewicht |
575.71 |
IUPAC-Name |
2-[2-[2-[2-(9H-Fluoren-3-yl)-4,5-bis(4-methoxyphenyl)imidazol-1-yl]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C36H37N3O4/c1-40-30-13-9-25(10-14-30)34-35(26-11-15-31(41-2)16-12-26)39(18-20-43-22-21-42-19-17-37)36(38-34)29-8-7-28-23-27-5-3-4-6-32(27)33(28)24-29/h3-16,24H,17-23,37H2,1-2H3 |
InChI-Schlüssel |
UHEONTTXCAUVGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=C(OC)C=C3)N=C(C4=CC5=C(C=C4)CC6=C5C=CC=C6)N2CCOCCOCCN)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Neurodazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B1193130.png)

![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)

